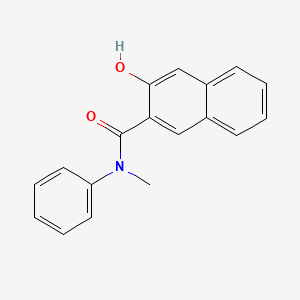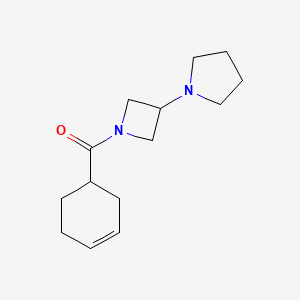
Acide 2-(6-amino-9H-purin-9-yl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-amino-9H-purin-9-yl)propanoic acid, also known as 2-AP, is a purine derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is a non-nucleoside analogue that has been synthesized using different methods and has shown promising results in different scientific studies. In
Mécanisme D'action
Target of Action
It is known that 6-aminopurines, a class of compounds to which this molecule belongs, have been found to interact with various targets such asNa+ channels , VEGF-R , and EGF-R . These targets play crucial roles in cellular signaling and function.
Mode of Action
6-aminopurines are known to act asblockers of Na+ channels and inhibitors of VEGF-R and EGF-R . These interactions can lead to changes in cellular signaling pathways and influence cell function.
Biochemical Pathways
6-aminopurines are known to affect pathways related to cellular signaling and protein degradation .
Result of Action
Based on its structural similarity to 6-aminopurines, it may have similar effects, such asblocking Na+ channels , inhibiting VEGF-R and EGF-R , and inhibiting hepatic protein degradation .
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-amino-9H-purin-9-yl)propanoic acid has several advantages for lab experiments, including its low cost, high stability, and easy synthesis. Moreover, 2-(6-amino-9H-purin-9-yl)propanoic acid can be easily modified to introduce different functional groups or labels for specific applications. However, 2-(6-amino-9H-purin-9-yl)propanoic acid also has some limitations, including its low solubility in aqueous solutions, potential toxicity at high concentrations, and limited availability of pure samples.
Orientations Futures
There are several future directions for the research and development of 2-(6-amino-9H-purin-9-yl)propanoic acid. In the field of biochemistry, 2-(6-amino-9H-purin-9-yl)propanoic acid can be used to study the structure and function of different proteins and nucleic acids in more detail. Moreover, 2-(6-amino-9H-purin-9-yl)propanoic acid can be used in the development of new biosensors and diagnostic tools for different applications. In the field of therapeutics, 2-(6-amino-9H-purin-9-yl)propanoic acid can be further investigated as a potential drug candidate for different diseases, including cancer, viral infections, and neurodegenerative disorders. Furthermore, the synthesis and purification methods of 2-(6-amino-9H-purin-9-yl)propanoic acid can be optimized to improve the yield and purity of the compound.
Méthodes De Synthèse
2-(6-amino-9H-purin-9-yl)propanoic acid can be synthesized using different methods, including the reaction of 2,6-dichloropurine with an amino acid, such as alanine, in the presence of a base. Another method involves the reaction of 2,6-dichloropurine with an amino acid ester, followed by hydrolysis. The yield of this compound can vary depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
- Adefovir: L'adefovir, un médicament antiviral, contient un noyau 6-aminopurine. Il inhibe l'ADN polymérase virale et est utilisé pour traiter les infections à l'hépatite B .
- Adefovir Pivoxil: Un promédicament de l'adefovir, il présente une activité antivirale contre le virus de l'hépatite B .
- Les 6-aminopurines ont été étudiées comme bloqueurs des canaux sodiques, affectant le transport des ions à travers les membranes cellulaires .
- Les 6-aminopurines ont été étudiées comme inhibiteurs du récepteur du facteur de croissance endothélial vasculaire (VEGF-R) et du récepteur du facteur de croissance épidermique (EGF-R) .
- L'acide 6-amino-9H-purine-9-propanoïque est un métabolite et une impureté dans divers composés pharmaceutiques .
Activité Antivirale
Bloqueur de Canal Ionique
Inhibiteur de la Dégradation des Protéines
Inhibition de l'Angiogenèse
Métabolite et Impureté
Affinitété pour les Ions Ammonium
Propriétés
IUPAC Name |
2-(6-aminopurin-9-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-4(8(14)15)13-3-12-5-6(9)10-2-11-7(5)13/h2-4H,1H3,(H,14,15)(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFSDVZNZNHNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=C(N=CN=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87620-89-1 |
Source


|
| Record name | 2-(6-amino-9H-purin-9-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2458876.png)
![5-Isopropyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458877.png)

![3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2458879.png)


![3-Propan-2-yl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2458885.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2458890.png)




